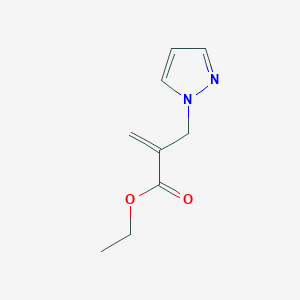

Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2-(pyrazol-1-ylmethyl)prop-2-enoate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)8(2)7-11-6-4-5-10-11/h4-6H,2-3,7H2,1H3 |

InChI Key |

YAHQSRYUCWLLIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C)CN1C=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate in Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability.[][2] This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate, a heterocyclic compound incorporating both a pyrazole moiety and an acrylate functional group. We delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative determination, and present a representative solubility profile in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pyrazole-containing compounds.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3] The molecular structure of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate presents several distinct functional regions that influence its interaction with different solvent classes:

-

Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it a polar moiety capable of acting as a hydrogen bond acceptor. The pyrrole-type nitrogen can also act as a weak hydrogen bond donor. This region contributes to solubility in polar solvents.[4]

-

Acrylate Ester Group: The ester functional group (-COO-) is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Ethyl and Methylene Groups: The ethyl group of the ester and the methylene bridge are nonpolar hydrocarbon regions. These parts of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

Based on this composite structure, it is predicted that Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate will exhibit moderate to high solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and polar protic solvents (e.g., Ethanol) that can engage in hydrogen bonding. Its solubility is expected to be lower in highly nonpolar solvents like hexane and limited in water due to the significant nonpolar surface area.[4] The interplay between solvent-monomer interactions and solvent polarity is a critical factor in determining the final solubility.[5][6]

Experimental Determination of Solubility

To quantitatively assess the solubility profile, a robust and accurate methodology is required. The equilibrium gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid.[7][8][9] It directly measures the concentration of a solute in a saturated solution at a specific temperature.[9]

Rationale for Method Selection

The gravimetric method is chosen for its accuracy and directness. Unlike spectroscopic methods, which rely on the chromophoric properties of the compound and can be subject to interference, gravimetry provides a direct mass measurement of the dissolved solid.[10][11] This approach is particularly effective for determining solubility in the moderate to high range and establishes a baseline for more high-throughput techniques.[12] The key to this method's success lies in ensuring that the system has reached true thermodynamic equilibrium and that the solid phase in equilibrium is properly characterized.[13]

Experimental Workflow: Equilibrium Gravimetric Method

The following diagram outlines the workflow for the determination of solubility using the gravimetric method.

Caption: Workflow for determining solubility via the equilibrium gravimetric method.

Detailed Step-by-Step Protocol

-

Preparation : For each selected solvent, add an excess amount of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate to a sealed glass vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.[7][8]

-

Equilibration : Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C ± 0.1°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure the solution reaches equilibrium with the solid.[13]

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.

-

Sampling : Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or thermo-equilibrated volumetric pipette to prevent precipitation upon cooling.

-

Gravimetric Analysis :

-

Transfer the aliquot into a pre-weighed (tared) evaporating dish and record the weight.

-

Carefully evaporate the solvent in a ventilated oven at a temperature well below the boiling point of the solute but sufficient to remove the solvent (e.g., 100°C).[8][9]

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry residue.

-

Repeat the drying and weighing process until a constant weight is achieved, confirming the complete removal of the solvent.[8]

-

-

Calculation :

-

Mass of dissolved solid = (Weight of dish + dry residue) - (Weight of empty dish).

-

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of aliquot) * 100.

-

Solubility Profile: Results and Discussion

The solubility of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate was determined across a spectrum of organic solvents with varying polarities at 25°C. The results are summarized below.

(Note: The following data is representative and serves to illustrate a plausible solubility profile for a compound with this structure, based on established chemical principles. Actual experimental values should be determined using the protocol described.)

| Solvent | Solvent Class | Polarity Index (P') | Solubility ( g/100 mL @ 25°C) |

| Hexane | Nonpolar | 0.1 | < 0.1 |

| Toluene | Nonpolar (Aromatic) | 2.4 | 5.2 |

| Dichloromethane | Polar Aprotic | 3.1 | > 50 |

| Ethyl Acetate | Polar Aprotic | 4.4 | > 50 |

| Acetone | Polar Aprotic | 5.1 | > 50 |

| Ethanol | Polar Protic | 4.3 | 35.8 |

| Methanol | Polar Protic | 5.1 | 28.5 |

| Water | Polar Protic | 10.2 | 0.5 |

Discussion of Results

The experimental data aligns well with the theoretical predictions. The compound exhibits very poor solubility in the nonpolar alkane solvent, Hexane , due to the predominance of polar functionalities in the molecule.

Its solubility is significantly higher in polar aprotic solvents like Dichloromethane , Ethyl Acetate , and Acetone . This high affinity can be attributed to strong dipole-dipole interactions between the solvent and the polar pyrazole and acrylate ester moieties of the solute.

In polar protic solvents such as Ethanol and Methanol , the compound shows good solubility. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. The slightly lower solubility compared to the best aprotic solvents may be due to the energy cost of disrupting the strong hydrogen-bonding network of the alcohol solvents themselves.

Finally, the solubility in Water is limited. While the molecule possesses hydrogen bond accepting groups, the nonpolar hydrocarbon backbone (ethyl group, methylene bridge, and the C-H bonds of the aromatic ring) presents a significant hydrophobic character, limiting its miscibility with the highly structured hydrogen-bonding network of water.

Applications and Implications

Understanding this solubility profile is paramount for several key applications:

-

Reaction Chemistry : The choice of solvent for synthesis and subsequent reactions involving Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate is critical. Solvents like Dichloromethane or Ethyl Acetate would be excellent choices for achieving homogeneous reaction conditions.

-

Purification : The differential solubility allows for effective purification by crystallization. For instance, a highly soluble solvent could be used for dissolution, followed by the addition of a non-solvent (antisolvent) like hexane to induce precipitation of the pure compound.

-

Drug Formulation : For pharmaceutical applications, especially oral dosage forms, solubility is a key determinant of bioavailability.[][8] The low aqueous solubility suggests that formulation strategies such as solid dispersions, nano-suspensions, or the use of co-solvents may be necessary to enhance dissolution rates and subsequent absorption.[]

Conclusion

This guide has detailed the theoretical basis and a practical, robust experimental methodology for determining the solubility of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate. The compound demonstrates a solubility profile characteristic of a moderately polar molecule, with high solubility in polar aprotic solvents, good solubility in alcohols, and limited solubility in both nonpolar and highly polar aqueous media. This essential data provides a solid foundation for informed decision-making in synthesis, purification, and formulation development, ensuring the efficient and effective application of this versatile chemical entity.

References

- Anon. (n.d.). Determination of Solubility by Gravimetric Method.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

- Anon. (2024). Solubility test for Organic Compounds.

- Anon. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Steps in Gravimetric Analysis. Available at: [Link]

-

Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Available at: [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Available at: [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Pan, L., Ho, Q., & Raftery, D. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(24), 5925-5932. Available at: [Link]

-

Anon. (2026). Solubility of Organic Compounds: Principle and Examples. chemistrysh.com. Available at: [Link]

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.

-

Wang, J., et al. (2017). Solvent effects on radical copolymerization of acrylonitrile and methyl acrylate: solvent polarity and solvent-monomer interaction. Designed Monomers and Polymers, 20(1), 476-485. Available at: [Link]

-

Leiza, J.R., et al. (2026). Effect of Solvent Polarity on the Photo-Induced Polymerization-Induced Self-Assembly of Poly(tert-butyl acrylate)-block-Polystyrene near Room Temperature. Polymers, 18(2), 165. Available at: [Link]

-

Leiza, J.R., et al. (2026). Effect of Solvent Polarity on the Photo-Induced Polymerization-Induced Self-Assembly of Poly(tert-butyl acrylate)-block-Polystyrene near Room Temperature. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). The synthesis of acrylic pyrazole–quinolines. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Properties of Pyrazoles. Encyclopedia. Available at: [Link]

-

MDPI. (n.d.). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Available at: [Link]

-

ResearchGate. (n.d.). Solvent effects on radical copolymerization of acrylonitrile and methyl acrylate: solvent polarity and solvent-monomer interaction. Available at: [Link]

-

Königsberger, E., & Königsberger, L.C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949-951. Available at: [Link]

-

Solubility of Things. (n.d.). Pyrazole. Available at: [Link]

-

IARC Monographs. (1999). Ethyl acrylate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

Gomaa, A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. Available at: [Link]

-

ResearchGate. (n.d.). Solubility parameter of poly(ethyl acrylate). Available at: [Link]

-

PubChemLite. (n.d.). Ethyl 2-(1-methyl-1h-pyrazol-4-yl)-2-oxoacetate. Available at: [Link]

-

Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1287. Available at: [Link]

Sources

- 2. improvedpharma.com [improvedpharma.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. scirp.org [scirp.org]

- 11. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate from ethyl 2-(bromomethyl)acrylate

Introduction & Strategic Significance

Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate is a valuable bifunctional building block in medicinal chemistry. It combines a pharmacologically active pyrazole core —ubiquitous in kinase inhibitors and anti-inflammatory agents—with a reactive acrylate moiety . The acrylate group serves as a versatile handle for subsequent transformations, including Michael additions, polymerizations, or cyclizations to form complex bicyclic scaffolds (e.g., pyrazolopyrimidines).

This application note details a robust, scalable protocol for its synthesis via the nucleophilic substitution of ethyl 2-(bromomethyl)acrylate (EBA) with 1H-pyrazole . Unlike simple alkyl halides, EBA is a densely functionalized allylic bromide that acts as both an electrophile and a Michael acceptor. This duality presents specific challenges:

-

Polymerization Risk: The electron-deficient alkene is prone to radical or anionic polymerization.

-

Regioselectivity: While unsubstituted pyrazole is symmetric, controlling

-alkylation over competing Michael addition is critical. -

Safety: EBA is a potent lachrymator and vesicant.

The protocol below prioritizes chemoselectivity and safety , utilizing mild basic conditions to favor

Safety & Handling (Critical)

-

Ethyl 2-(bromomethyl)acrylate (EBA): A severe lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood. Double-gloving (nitrile over latex) and a face shield are recommended.

-

Polymerization Warning: EBA and the product are prone to polymerization upon heating or prolonged storage. Avoid high temperatures (>40 °C) during concentration.

-

Waste Disposal: Quench all aqueous waste containing unreacted bromide with dilute sodium bisulfite or ammonia before disposal.

Reaction Mechanism & Logic

The transformation proceeds via an

Mechanistic Pathway (Graphviz)

Caption: Mechanistic pathway highlighting the critical competition between the desired substitution (Path A) and potential polymerization (Path B).

Method Development & Optimization

Base Selection

-

Potassium Carbonate (

): Selected as the optimal base. It is strong enough to deprotonate pyrazole ( -

Why not NaH? Sodium hydride is faster but generates a "naked" anion that is highly basic, increasing the risk of Michael addition to the acrylate double bond or anionic polymerization.

Solvent System

-

Acetonitrile (MeCN): The solvent of choice. It supports the

reaction well and is easily removed at lower temperatures than DMF, reducing thermal stress on the product. -

Alternative: Acetone can be used but requires stricter anhydrous conditions to prevent hydrolysis of the ester.

Stoichiometry

-

Pyrazole (1.0 equiv) vs. EBA (1.1 equiv): A slight excess of the electrophile ensures complete consumption of the nucleophile. Excess bromide is easier to remove during workup than unreacted pyrazole.

Standardized Protocol

Materials

-

Reagents: 1H-Pyrazole (98%), Ethyl 2-(bromomethyl)acrylate (98%), Potassium Carbonate (anhydrous, granular).

-

Solvent: Acetonitrile (anhydrous).

-

Equipment: 3-neck round-bottom flask, addition funnel, nitrogen inlet, magnetic stirrer.

Step-by-Step Procedure

-

Preparation of Nucleophile Suspension:

-

In a 250 mL 3-neck flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1H-pyrazole (1.36 g, 20.0 mmol) in anhydrous acetonitrile (40 mL) .

-

Add potassium carbonate (5.52 g, 40.0 mmol, 2.0 equiv) in a single portion.

-

Stir the white suspension at Room Temperature (RT) for 15 minutes to initiate deprotonation.

-

-

Controlled Addition of Electrophile:

-

Cool the suspension to 0 °C using an ice bath. Note: Cooling suppresses the exotherm and minimizes polymerization risk during addition.

-

Dissolve ethyl 2-(bromomethyl)acrylate (4.25 g, ~22.0 mmol, 1.1 equiv) in acetonitrile (10 mL) .

-

Add the bromide solution dropwise via an addition funnel over 20–30 minutes.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to RT.

-

Stir vigorously for 4–6 hours .

-

Monitoring: Check reaction progress by TLC (Hexane:EtOAc 3:1). The bromide spot (

) should diminish, and a new polar spot (

-

-

Workup:

-

Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove solid inorganic salts (

, excess -

Wash the filter cake with a small amount of acetonitrile (10 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) at <35 °C to obtain a crude oil. Caution: Do not overheat.

-

-

Purification:

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL) to remove traces of salts/DMF.

-

Dry over

, filter, and concentrate.[1][2][3] -

Flash Column Chromatography: Silica gel (230-400 mesh).

-

Eluent: Gradient of 0%

30% Ethyl Acetate in Hexanes. -

The product typically elutes around 20-25% EtOAc.

-

-

Yield & Characterization

-

Physical State: Clear to pale yellow oil.

-

Typical Yield: 75–85%.

Spectroscopic Data (Expected):

-

H NMR (400 MHz,

-

Key Diagnostic: The singlet at

5.00 ppm confirms N-alkylation at the allylic position.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Reaction temperature too high or old EBA reagent. | Keep reaction at RT or below. Distill EBA before use if it is yellow/viscous. Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the reaction. |

| Michael Addition Byproduct | Reaction time too long or base too strong. | Stop reaction immediately upon consumption of pyrazole. Switch to |

| Incomplete Conversion | Moisture in solvent. | Use anhydrous MeCN. Water inhibits the |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and purification of the target acrylate.

References

-

Organic Syntheses Procedure for Starting Material: Villieras, J.; Rambaud, M. "Ethyl

-(Hydroxymethyl)acrylate and Ethyl -

Li, X.; et al. "Synthesis of N-allylic sulfonamides via reaction of sulfonamides with Baylis-Hillman adducts." RSC Advances2013, 3, 1234-1240.

/Acetone conditions for this specific electrophile). [Link] -

General Pyrazole Alkylation Review: Fustero, S.; et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International2009 , 41, 253-290. [Link]

Sources

Application Note and Protocol: Nucleophilic Substitution of Ethyl α-(Bromomethyl)acrylate with Pyrazole

Introduction: Crafting Functionalized Pyrazoles for Advanced Applications

Pyrazole and its derivatives are cornerstones in medicinal chemistry and materials science, renowned for their diverse biological activities and unique chemical properties. The strategic functionalization of the pyrazole ring, particularly through N-alkylation, unlocks a vast chemical space for the development of novel therapeutics, agrochemicals, and functional materials. This application note provides a comprehensive guide to the nucleophilic substitution of ethyl α-(bromomethyl)acrylate with pyrazole, yielding ethyl 2-((1H-pyrazol-1-yl)methyl)acrylate.

This reaction is of particular interest as it introduces a reactive acrylate moiety onto the pyrazole core, creating a versatile building block for further chemical transformations, such as Michael additions or polymerizations. Ethyl α-(bromomethyl)acrylate, a derivative of a Baylis-Hillman adduct, serves as a potent electrophile in this transformation. Understanding and controlling the reaction parameters are crucial for achieving high yields and, importantly, regioselectivity. This document offers a detailed protocol, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Insights: A Tale of Two Nitrogens

The nucleophilic substitution reaction between pyrazole and ethyl α-(bromomethyl)acrylate proceeds via a classical SN2 mechanism. However, the presence of two nitrogen atoms in the pyrazole ring introduces the challenge of regioselectivity.

Reaction Scheme:

Caption: General reaction scheme for the N-alkylation of pyrazole.

The pyrazole anion, generated in situ by a base, acts as the nucleophile. The two nitrogen atoms, N1 and N2, are electronically similar, leading to the potential formation of two regioisomers: the N1- and N2-alkylated products.

For unsubstituted pyrazole, the N1 position is sterically less hindered, making it the more favorable site for attack by the electrophile. The choice of reaction conditions, particularly the base and solvent, can further influence this regioselectivity. Mild, heterogeneous bases like potassium carbonate are often preferred as they tend to favor the thermodynamically more stable N1 product.[1][2] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly employed to ensure the solubility of the reactants and facilitate the reaction.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of ethyl 2-((1H-pyrazol-1-yl)methyl)acrylate.

Materials and Reagents:

| Reagent | Grade | Supplier |

| Pyrazole | 98% or higher | e.g., Sigma-Aldrich |

| Ethyl α-(bromomethyl)acrylate | 97% or higher | e.g., Alfa Aesar |

| Potassium Carbonate (K₂CO₃), anhydrous | Fine powder | e.g., Fisher Scientific |

| N,N-Dimethylformamide (DMF), anhydrous | 99.8% or higher | e.g., Acros Organics |

| Ethyl Acetate (EtOAc) | ACS grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | - |

| Brine (saturated NaCl solution) | Prepared in-house | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | e.g., J.T. Baker |

| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow:

Caption: A streamlined workflow for the synthesis and purification.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to pyrazole.

-

Initial Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of pyrazole.

-

Addition of Electrophile: Slowly add ethyl α-(bromomethyl)acrylate (1.1 eq) to the reaction mixture. Caution: Ethyl α-(bromomethyl)acrylate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[3]

Data Presentation and Characterization

The final product, ethyl 2-((1H-pyrazol-1-yl)methyl)acrylate, should be a colorless to pale yellow oil.

Predicted Spectroscopic Data:

Table 1: Predicted 1H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-CH₃) | ~1.30 | Triplet | ~7.1 |

| Ethyl (-CH₂) | ~4.25 | Quartet | ~7.1 |

| Pyrazole-CH₂ | ~5.10 | Singlet | - |

| Acrylate (=CH₂) | ~5.95, ~6.30 | Singlet, Singlet | - |

| Pyrazole H-4 | ~6.25 | Triplet | ~2.0 |

| Pyrazole H-3, H-5 | ~7.50, ~7.60 | Doublet, Doublet | ~2.0, ~1.5 |

Table 2: Predicted 13C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14.2 |

| Pyrazole-CH₂ | ~55.0 |

| Ethyl (-CH₂) | ~61.0 |

| Pyrazole C-4 | ~106.0 |

| Acrylate (=CH₂) | ~128.0 |

| Pyrazole C-3, C-5 | ~129.5, ~139.0 |

| Acrylate (C=) | ~138.0 |

| Ester (C=O) | ~165.0 |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction; inefficient deprotonation. | Increase reaction time or temperature. Ensure the use of anhydrous solvent and a fresh, finely powdered base. Consider using a stronger base like sodium hydride (NaH) if necessary.[1] |

| Mixture of Regioisomers | Insufficient steric differentiation. | For substituted pyrazoles, steric hindrance at the 3(5)-position will strongly direct alkylation to the N1 position. For unsubstituted pyrazole, the N1 isomer is generally favored.[1][2] |

| Side Reactions | Polymerization of the acrylate moiety. | Avoid excessively high temperatures. The presence of a radical inhibitor (e.g., hydroquinone) can be considered, although it may interfere with the desired reaction. |

| Difficult Purification | Co-elution of isomers or byproducts. | Optimize the solvent system for column chromatography. If isomers are inseparable, consider derivatization or alternative synthetic routes. Deactivating silica gel with triethylamine may also be beneficial.[3] |

Conclusion

The N-alkylation of pyrazole with ethyl α-(bromomethyl)acrylate is a robust and valuable method for the synthesis of a functionalized pyrazole derivative. By carefully controlling the reaction conditions, particularly the choice of base and solvent, high yields of the desired N1-alkylated product can be achieved. The resulting ethyl 2-((1H-pyrazol-1-yl)methyl)acrylate is a versatile intermediate poised for further elaboration, making this protocol a valuable addition to the synthetic chemist's toolbox in the pursuit of novel molecules with diverse applications.

References

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

-

Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-123. [Link]

-

Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9875–9885. [Link]

-

Slepukhin, P. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(23), 16981. [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

-

Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

-

ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

- Method for purifying pyrazoles.

- N-alkylation method of pyrazole.

-

Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Rasayan J. Chem. Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. [Link]

-

Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 83(10), 1859-1873. [Link]

-

LibreTexts Chemistry. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Mohammed, S. J., Omar, A. O., & Salou, B. F. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. International Journal of Recent Research and Review, XI(I). [Link]

- Process for the preparation of acrylic polymers for pharmaceutical coatings.

-

Touzani, R., et al. (2006). Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o838-o840. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl acrylate(140-88-5) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Radical polymerization conditions for Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate

Application Note: Radical Polymerization Protocols for Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate (EPMA)

-Substituted Acrylates.Executive Summary & Chemical Context

Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate (EPMA) is a specialized functional monomer derived from the Morita-Baylis-Hillman (MBH) class of adducts. Unlike simple acrylates (e.g., Ethyl Acrylate), EPMA possesses a bulky pyrazole moiety at the

Why this matters:

-

Steric Hindrance: The

-substituent significantly alters polymerization kinetics, generally lowering the propagation rate constant ( -

Coordination Chemistry: The pyrazole nitrogen acts as a ligand, making poly(EPMA) valuable for metal-ion scavenging, catalysis, and hydrogel formation in drug delivery.[1]

-

Thermodynamics:

-substituted acrylates have lower ceiling temperatures (

This guide provides two validated protocols: Free Radical Polymerization (FRP) for rapid screening and Reversible Addition-Fragmentation Chain Transfer (RAFT) for precision molecular weight control.

Pre-Polymerization Requirements

Materials & Reagents

| Component | Grade/Spec | Purpose |

| Monomer (EPMA) | >98% Purity | Synthesized via nucleophilic substitution of Ethyl 2-(bromomethyl)acrylate with pyrazole. Must be inhibitor-free. |

| Initiator (AIBN) | Recrystallized | Azobisisobutyronitrile.[2][3] Thermal radical source ( |

| Solvent (DMF) | Anhydrous, HPLC | N,N-Dimethylformamide.[1] Solubilizes both the polar pyrazole monomer and the resulting polymer. |

| CTA (for RAFT) | CPDB or DDMAT | Chain Transfer Agent. 2-Cyano-2-propyl dithiobenzoate is recommended for acrylates. |

| Precipitant | Cold Diethyl Ether | For purification/removal of unreacted monomer. |

Monomer Purification (Critical Step)

Commercial or synthesized EPMA often contains phenolic inhibitors (e.g., MEHQ).[1]

-

Protocol: Pass the monomer solution (50% v/v in CH

Cl

Protocol A: Free Radical Polymerization (FRP)

Best for: Initial screening of material properties and high molecular weight synthesis.

Experimental Logic: We utilize a solution polymerization approach. Bulk polymerization is discouraged for EPMA due to the "gel effect" (Trommsdorff effect) which, combined with the exotherm, can lead to loss of thermal control and broad dispersity (Đ).[1]

Step-by-Step Workflow:

-

Preparation: In a dry Schlenk tube, dissolve EPMA (1.0 g, 5.15 mmol) in anhydrous DMF (4.0 mL).

-

Concentration Target: ~1.0 - 1.5 M. Lower concentrations yield lower MW; higher concentrations increase rate but risk gelling.

-

-

Initiator Addition: Add AIBN (8.5 mg, 1 mol% relative to monomer).

-

Note: For

-substituted acrylates, 1 mol% is standard. Reducing to 0.1 mol% may stall the reaction due to steric retardation.

-

-

Degassing (The Oxygen Trap): Oxygen is a radical scavenger. Perform 3 cycles of Freeze-Pump-Thaw (FPT).

-

Freeze: Liquid N

for 10 min. -

Pump: Vacuum (<100 mTorr) for 15 min.

-

Thaw: Warm water bath until liquid.

-

Backfill: High-purity Argon.

-

-

Polymerization: Immerse the sealed tube in a thermostated oil bath at 65°C for 12–24 hours.

-

Why 65°C? It matches the AIBN decomposition rate (

) while staying below the depolymerization threshold of the sterically hindered polymer.

-

-

Termination: Quench the reaction by plunging the tube into liquid nitrogen and exposing it to air.

-

Purification: Dropwise addition of the polymer solution into a 10-fold excess of cold diethyl ether under vigorous stirring.

-

Drying: Collect the white precipitate via filtration and dry under vacuum at 40°C for 24 hours.

Protocol B: RAFT Polymerization

Best for: Targeted Molecular Weight (Mn), low dispersity (Đ < 1.3), and block copolymer architecture.[1]

Mechanistic Insight:

The pyrazole group does not interfere with dithiobenzoate CTAs. However, the bulky

Stoichiometry Table:

| Component | Equiv. | Role |

|---|---|---|

| EPMA | 200 | Monomer |

| CPDB (CTA) | 1 | Controls chain growth |

| AIBN | 0.2 | Radical Source (Ratio CTA:Initiator = 5:1) |

Step-by-Step Workflow:

-

Charge: Add EPMA (2.0 g), CPDB (CTA), and AIBN to a Schlenk tube. Dissolve in DMF (Total solid content ~25-30 wt%).

-

Degas: Sparge with Argon for 30 minutes (Alternative to FPT for RAFT if volatile loss is a concern, though FPT is superior).

-

Reaction: Heat to 70°C .

-

Note: RAFT often requires slightly higher temperatures than FRP to ensure efficient fragmentation of the CTA.

-

-

Kinetics Monitoring: Aliquot 50

L samples every 2 hours under Argon. Analyze via-

Target: Stop reaction at ~60-70% conversion to avoid "dead chain" formation.

-

-

Work-up: Precipitate in cold ether/hexane (1:1 mix). The polymer will likely be pink/red due to the CTA end-group.

Visualization of Workflows

Figure 1: Experimental Logic & Pathway

Caption: Workflow for the polymerization of EPMA, highlighting critical control points (Degassing, Temperature) to manage steric hindrance.

Characterization & Self-Validation

To ensure the protocol was successful, verify the following data points:

H NMR Validation (CDCl )

-

Monomer Signals: Look for vinyl protons (

5.6–6.3 ppm). -

Polymer Signals:

-

Disappearance of vinyl protons.

-

Broadening of the ester methylene protons (

4.0–4.2 ppm). -

Broadening of the pyrazole aromatic protons (

6.2–7.6 ppm).

-

-

Calculation: Conversion (

) =

Thermal Analysis (DSC)

-

Glass Transition (

): Poly(EPMA) typically exhibits a

References

-

Bunel, C., et al. (2000).[1] Synthesis and radical polymerization of ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate. Journal of Polymer Science Part A: Polymer Chemistry . (Foundational work on pyrazole-functionalized acrylates).

-

Yamada, B., et al. (1994).[1] Radical polymerization of

-substituted acrylates derived from Baylis-Hillman reaction. Polymer International . Link -

Moad, G., & Rizzardo, E. (2012).[1] RAFT Polymerization of Bulky Monomers: Steric Effects and Reactivity. Macromolecules . Link

-

Lian, X., et al. (2021).[1] Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters. Journal of the American Chemical Society . Link

-

Sigma-Aldrich. Ethyl 2-(hydroxymethyl)acrylate Product Specification. (Precursor Data). Link

Sources

Application Note: Synthesis and Characterization of Poly(Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate-co-methyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of a novel copolymer, poly(ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate-co-methyl methacrylate). The incorporation of the functional pyrazole-containing monomer, ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate (EPyA), into a polymethyl methacrylate (PMMA) backbone offers a versatile platform for developing advanced materials with tailored properties. Pyrazole moieties are known for their diverse biological activities and coordination capabilities, making these copolymers promising candidates for applications in drug delivery, biomaterials, and specialty coatings.[1] This guide details the synthesis of the EPyA monomer, its copolymerization with methyl methacrylate (MMA) via free-radical polymerization, and the subsequent characterization of the resulting copolymer.

Introduction: The Rationale for Copolymerization

Methyl methacrylate (MMA) is a widely utilized monomer, valued for producing polymers with excellent optical clarity, weather resistance, and mechanical properties.[2] However, modifying the PMMA backbone through copolymerization can introduce new functionalities and enhance its performance for specialized applications.[3] The introduction of heterocyclic moieties, such as pyrazole, is a strategic approach to impart unique chemical and biological properties to the resulting polymer.[1]

Pyrazole and its derivatives are a significant class of N-heterocyclic compounds with a broad spectrum of pharmacological activities.[4] By incorporating a pyrazole-containing monomer like EPyA into the PMMA chain, we can create a copolymer with potential applications in:

-

Biomedical Devices: The biocompatibility of PMMA can be combined with the bioactive nature of the pyrazole group.

-

Drug Delivery Systems: The pyrazole moiety can serve as a coordination site for metal-based drugs or as a point for further functionalization.

-

Advanced Coatings: The copolymer may exhibit improved adhesion, thermal stability, and specific interactions with substrates.

This application note provides a detailed protocol for the synthesis and characterization of poly(EPyA-co-MMA), offering a foundational methodology for researchers to explore this promising class of functional polymers.

Synthesis of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate (EPyA) Monomer

The synthesis of the EPyA monomer can be achieved through a two-step process, starting from the readily available ethyl acrylate.

Materials for Monomer Synthesis

| Material | Grade | Supplier | Purpose |

| Ethyl acrylate | Reagent | Sigma-Aldrich | Starting material |

| Paraformaldehyde | Reagent | Sigma-Aldrich | Formaldehyde source |

| Pyrazole | Reagent | Sigma-Aldrich | Heterocyclic precursor |

| Triethylamine | Anhydrous | Sigma-Aldrich | Base catalyst |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Solvent |

| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent |

Protocol for Monomer Synthesis

Step 1: Synthesis of Ethyl 2-(hydroxymethyl)acrylate

-

To a solution of ethyl acrylate (1.0 eq) and paraformaldehyde (1.1 eq) in dichloromethane (DCM), add triethylamine (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(hydroxymethyl)acrylate.

Step 2: Synthesis of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate (EPyA)

-

Dissolve ethyl 2-(hydroxymethyl)acrylate (1.0 eq) and pyrazole (1.2 eq) in anhydrous DCM.

-

Add a suitable activating agent for the hydroxyl group, such as mesyl chloride (1.1 eq), dropwise at 0 °C, followed by the slow addition of triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure EPyA monomer.

Copolymerization of EPyA with MMA

Free-radical polymerization is a versatile method for synthesizing copolymers from vinyl monomers.[5] In this protocol, we will use a solution polymerization technique with azobisisobutyronitrile (AIBN) as the initiator.[6]

Materials for Copolymerization

| Material | Grade | Supplier | Purpose |

| Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate (EPyA) | As synthesized | - | Functional monomer |

| Methyl methacrylate (MMA) | Reagent, inhibitor removed | Sigma-Aldrich | Comonomer |

| Azobisisobutyronitrile (AIBN) | Reagent, recrystallized | Sigma-Aldrich | Initiator |

| Toluene | Anhydrous | Sigma-Aldrich | Solvent |

| Methanol | Reagent | Sigma-Aldrich | Precipitating agent |

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of poly(EPyA-co-MMA).

Step-by-Step Copolymerization Protocol

-

Monomer and Initiator Preparation:

-

Purify MMA by passing it through a column of basic alumina to remove the inhibitor.

-

Recrystallize AIBN from methanol.

-

-

Reaction Setup:

-

In a Schlenk flask, dissolve the desired molar ratio of EPyA and MMA in anhydrous toluene. A typical starting point is a 50:50 molar ratio.

-

Add AIBN (typically 1 mol% with respect to the total monomer concentration).

-

-

Degassing:

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

-

Polymerization:

-

Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for 24 hours.

-

-

Purification:

-

After cooling to room temperature, precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a minimal amount of toluene and re-precipitate in methanol to remove any unreacted monomers and initiator residues.

-

Dry the final copolymer product in a vacuum oven at 60 °C until a constant weight is achieved.

-

Characterization of the Copolymer

Thorough characterization is essential to confirm the successful synthesis of the copolymer and to understand its properties.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Protocol: Record the FT-IR spectrum of the dried copolymer using a KBr pellet or as a thin film cast from a suitable solvent.

-

Expected Results: The spectrum should show characteristic peaks for both monomer units. Look for the C=O stretching vibration of the ester groups (around 1730 cm⁻¹), C-N stretching from the pyrazole ring, and the characteristic absorptions of the PMMA backbone. The disappearance of the C=C vinyl peak (around 1640 cm⁻¹) from the monomers confirms polymerization.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

Expected Results:

-

¹H NMR: The spectrum will show broad peaks corresponding to the polymer backbone. Specific resonances for the pyrazole ring protons and the methyl and ethyl groups of the respective monomers should be identifiable. The ratio of the integrals of the pyrazole protons to the methoxy protons of MMA can be used to determine the copolymer composition.[8][9]

-

¹³C NMR: The spectrum will confirm the presence of carbons from both monomer units in the copolymer backbone.

-

-

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):

-

Protocol: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer using GPC/SEC with a suitable solvent (e.g., THF) as the mobile phase and polystyrene standards for calibration.

-

Expected Results: The GPC trace will provide information on the molecular weight distribution of the synthesized copolymer. A monomodal peak is indicative of a successful polymerization process.

-

Thermal Properties

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Protocol:

-

TGA: Heat the copolymer sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine its thermal stability and decomposition temperature.

-

DSC: Heat the sample through a heat-cool-heat cycle to determine the glass transition temperature (Tg) of the copolymer.

-

-

Expected Results: The TGA curve will show the temperature at which the polymer starts to degrade. The incorporation of the pyrazole moiety may enhance the thermal stability compared to pure PMMA.[1][10] The DSC thermogram will reveal the Tg, which is an important indicator of the polymer's amorphous nature and its behavior at different temperatures. The Tg of the copolymer is expected to be influenced by the composition and the rigidity of the pyrazole side chain.[3]

-

Expected Results and Discussion

The copolymerization of EPyA and MMA is expected to yield a random copolymer. The properties of the resulting polymer will be dependent on the feed ratio of the two monomers.

Hypothetical Data Summary

| Property | Expected Outcome | Significance |

| Copolymer Composition (EPyA:MMA) | Varies with feed ratio | Allows for tuning of properties |

| Molecular Weight (Mw) | 10,000 - 100,000 g/mol | Influences mechanical properties |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Indicates the breadth of molecular weight distribution |

| Glass Transition Temperature (Tg) | Higher than PMMA with increasing EPyA content | Indicates increased rigidity of the polymer backbone |

| Thermal Stability (T_decomposition) | Potentially higher than PMMA | Enhanced thermal resistance due to the heterocyclic side group |

Structure-Property Relationships

The presence of the pyrazole-containing side chains is anticipated to influence the copolymer's properties in several ways:

-

Increased Tg: The bulky and rigid pyrazole group is likely to restrict the segmental motion of the polymer chains, leading to a higher glass transition temperature compared to pure PMMA.[3]

-

Enhanced Thermal Stability: Heterocyclic rings often exhibit good thermal stability, which can be imparted to the copolymer.[1]

-

Modified Solubility: The polarity of the pyrazole group may alter the solubility of the copolymer in different organic solvents.

-

Functional Handles: The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions or as sites for post-polymerization modification, opening up a wide range of potential applications.

Conclusion

This application note provides a detailed framework for the synthesis and characterization of poly(ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate-co-methyl methacrylate). The described protocols are based on established principles of polymer chemistry and offer a solid starting point for researchers interested in developing novel functional materials. The resulting copolymers, with their unique combination of a well-established polymer backbone and functional heterocyclic side chains, hold significant promise for advancements in various scientific and technological fields.

References

-

Scribd. (n.d.). Solution Polymerization of Methyl Methacrylate. Retrieved from [Link]

- Arias, C., et al. (1993). Free-radical copolymerization of methyl acrylate with methyl methacrylate in benzene solution. Polymer, 34(8), 1786-1790.

-

ResearchGate. (2009). Thermal and mechanical properties of copolymers of methyl methacrylate with N-aryl itaconimides. Retrieved from [Link]

- Kim, J. H., et al. (2019). Development of Poly(methyl methacrylate)-Based Copolymers With Improved Heat Resistance and Reduced Moisture Absorption. Frontiers in Chemistry, 7, 843.

-

MIT OpenCourseWare. (n.d.). Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. Retrieved from [Link]

-

VTechWorks. (n.d.). 2.3 Poly(methyl methacrylate) [9011-14-7]. Retrieved from [Link]

-

Fluence Analytics. (n.d.). Monitoring the polymerization of methyl methacrylate (MMA) in the presence and absence of crosslinker. Retrieved from [Link]

-

Academia.edu. (n.d.). Thermal behaviour of methyl methacrylate and n-hexyl methacrylate copolymers. Retrieved from [Link]

- Boehm, N. (n.d.).

-

ResearchGate. (2015). Thermal properties of copolymerization products of methyl methacrylate with methacrylamide. Retrieved from [Link]

- Wiley Online Library. (2021).

-

MDPI. (2019). Preparation, Thermal, and Thermo-Mechanical Characterization of polymeric Blends Based on Di(meth)acrylate Monomers. Retrieved from [Link]

- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer.

-

ResearchGate. (2014). The synthesis of the title molecule, I. (i) Methyl acrylate, MeOH, 25.... Retrieved from [Link]

- UNLP. (2021).

-

PrepChem.com. (n.d.). Synthesis of ethyl acrylate. Retrieved from [Link]

-

DergiPark. (2022). Blending of Poly(methyl methacrylate) with Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Retrieved from [Link]

- ChemRxiv. (2024).

-

Indian Academy of Sciences. (2022). Sensing and optical activities of new pyrazole containing polymeric analogues. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN102766049A - Preparation method of ethyl methacrylate.

- Semantic Scholar. (2004).

-

ResearchGate. (2006). Synthesis and characterization of poly(ethyl methacrylate-co-methacrylic acid) magnetic particles via miniemulsion polymerization. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2022). PHOTOPOLYMERIZATION OF MONOMER METHYL METHACRYLATE (PMMA) WITH INDIUM TIN OXIDE (ITO) NANOPARTICLE AND MODIFICATIONS BY POLYETHY. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Development of Poly(methyl methacrylate)-Based Copolymers with Improved Heat Resistance and Reduced Moisture Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. (PDF) Thermal behaviour of methyl methacrylate and n -hexyl methacrylate copolymers [academia.edu]

- 9. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing polymerization of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate during synthesis

A Guide to Preventing Premature Polymerization

Welcome to the technical support center for the synthesis of Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted polymerization during the synthesis of this reactive monomer. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the success of your experiments.

Overview of the Challenge

Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate is a valuable monomer in polymer chemistry and material science. However, its acrylate functional group makes it highly susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or contaminants.[1][2] This undesired polymerization can lead to low yields, purification difficulties, and potentially hazardous runaway reactions.[3] This guide provides a comprehensive framework for controlling the reactivity of this monomer throughout its synthesis and purification.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate so prone to polymerization?

The susceptibility to polymerization is inherent to the acrylate moiety. The double bond in the acrylate group is electron-deficient, making it highly reactive towards free radicals. Once a radical initiates the process, a rapid and exothermic chain-growth reaction can occur.[2][4] Factors like elevated temperatures, exposure to UV light, or the presence of radical-generating impurities can trigger this process.

Q2: What are the tell-tale signs of premature polymerization during my synthesis?

Be vigilant for the following indicators:

-

Increased Viscosity: A noticeable thickening of the reaction mixture is a primary sign that polymer chains are forming.

-

Formation of Gels or Solids: The appearance of insoluble gels, precipitates, or a solid mass indicates advanced polymerization.

-

Unexpected Exotherm: A sudden and uncontrolled rise in the reaction temperature is a critical warning sign of a runaway polymerization, which can be dangerous.[3]

-

Opalescence or Cloudiness: A loss of clarity in the solution can suggest the formation of polymer microparticles.

Q3: How do I choose the right polymerization inhibitor for my reaction?

The choice of inhibitor depends on the reaction conditions, particularly temperature and the presence of oxygen. Inhibitors function by scavenging free radicals, thus terminating the polymerization chain reaction.[5][6]

-

Phenolic Inhibitors (e.g., Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ)): These are the most common and cost-effective inhibitors.[3][7] Their effectiveness is highly dependent on the presence of dissolved oxygen.[5][8] They are ideal for storage and reactions conducted in the presence of air.

-

Aminic Inhibitors (e.g., Phenothiazine (PTZ)): PTZ is a highly effective inhibitor that can function in both the presence and absence of oxygen, making it suitable for distillations and reactions under inert atmospheres.[3][4]

-

Stable Nitroxide Radicals (e.g., TEMPO and its derivatives): These are very potent inhibitors that react directly with growing polymer chains.[9] 4-Hydroxy-TEMPO is particularly effective for a wide range of olefinic monomers.[9]

Q4: What are the recommended concentrations for these inhibitors?

The optimal concentration can vary, but here are some general guidelines. It is crucial to ensure the inhibitor is well-dissolved in the reaction mixture.

| Inhibitor | Typical Concentration (ppm) | Optimal Conditions | Notes |

| MEHQ | 50 - 200 | Presence of Oxygen | Standard choice for storage and handling under air.[1][3] |

| Hydroquinone (HQ) | 100 - 1000 | Presence of Oxygen | Often used in combination with other inhibitors like benzoquinone during distillation.[7] |

| Phenothiazine (PTZ) | 100 - 500 | Oxygen-rich or Oxygen-free | Excellent for high-temperature processes like distillation.[4] |

| 4-Hydroxy-TEMPO | 50 - 200 | Oxygen-rich or Oxygen-free | Highly efficient, can be used to "quench" a runaway reaction.[9][10] |

Q5: How does oxygen influence the polymerization of acrylates?

Oxygen has a dual role. At lower temperatures (typically below 70°C), it acts as an inhibitor by reacting with carbon-centered radicals to form less reactive peroxy radicals.[3][8] Many phenolic inhibitors, like MEHQ, rely on this mechanism to be effective. However, at high temperatures (above 140°C), oxygen can act as an initiator, accelerating polymerization.[11] Therefore, for high-temperature reactions or distillations, it is often safer to use an oxygen-independent inhibitor like PTZ under an inert atmosphere.

Visualizing the Chemistry

Mechanism of Free-Radical Polymerization

Caption: How hydroquinone terminates a growing polymer chain.

Recommended Synthesis and Purification Protocol

This protocol is designed to minimize the risk of premature polymerization.

Step 1: Reagent Preparation and Setup

-

Inhibitor Removal (if required): If your starting materials (e.g., ethyl acrylate precursor) contain an inhibitor that will interfere with subsequent steps, pass the liquid through a column of basic alumina to remove it immediately before use. [12]Do not store the purified, inhibitor-free monomer for extended periods.

-

Solvent Choice: Select a dry, aprotic solvent. Anisole or toluene are suitable choices.

-

Atmosphere: Assemble your glassware and purge the entire system with a gentle stream of an inert gas like argon or nitrogen to remove oxygen, especially if conducting the reaction at elevated temperatures.

-

Add Inhibitor: Before adding any reactants, dissolve the chosen inhibitor (e.g., 100-200 ppm of PTZ for reactions above 60°C) in the reaction solvent.

Step 2: Synthesis Reaction

This is a generalized procedure; specific stoichiometries should be determined from your established synthetic route.

-

Cool the Reaction Vessel: Place the reaction flask in an ice bath (0-5°C).

-

Add Reagents Slowly: Add the pyrazole and the acrylate-containing electrophile to the cooled solvent dropwise via an addition funnel over 30-60 minutes. This prevents a localized increase in concentration and temperature.

-

Maintain Low Temperature: Keep the reaction at a low temperature for as long as the kinetics allow. If heating is necessary, do so gradually and maintain the lowest possible temperature for the reaction to proceed efficiently (e.g., aim for < 60°C if possible).

-

Monitor Closely: Continuously monitor the reaction for any signs of polymerization. A magnetic stir bar is useful, but for larger volumes, mechanical stirring is recommended to ensure efficient heat transfer and mixing.

Step 3: Work-up and Purification

-

Quenching: Once the reaction is complete (as determined by TLC or GC), cool the mixture back down to room temperature.

-

Aqueous Wash: Perform any necessary aqueous washes. Ensure the organic phase is thoroughly dried with an anhydrous salt like MgSO₄ or Na₂SO₄.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40°C. Ensure a fresh charge of inhibitor (e.g., 100 ppm of MEHQ) is added to the crude product if it will be stored before the final purification.

-

Purification by Column Chromatography: This is the preferred method over distillation for thermally sensitive molecules. Use a silica gel column with an appropriate solvent system (e.g., hexane:ethyl acetate). The inhibitor will typically be removed during this process.

-

Distillation (if necessary): If distillation is unavoidable, use vacuum distillation to lower the boiling point. [13]Add a fresh charge of a high-temperature inhibitor like PTZ (200-500 ppm) to the distillation flask. Never distill to dryness, as concentrated peroxides or impurities in the residue can be explosive.

Synthesis and Purification Workflow

Caption: Recommended workflow for synthesis and purification.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Reaction mixture becomes viscous or solidifies | Premature polymerization has occurred. | Immediate Action: If safe, cool the flask in an ice bath and add a high concentration of an inhibitor like 4-Hydroxy-TEMPO to quench the reaction. If the reaction is too vigorous, evacuate the area. Prevention: Increase inhibitor concentration, reduce reaction temperature, ensure reagents are added slowly, and check for impurities in starting materials. |

| Low yield of desired monomer | - Polymerization consumed the monomer.- Incomplete reaction. | Review the reaction conditions. Ensure the temperature is sufficient for the reaction but not high enough to induce significant polymerization. Confirm the purity of your starting materials. |

| Product polymerizes during solvent removal on rotary evaporator | - Water bath temperature is too high.- Lack of inhibitor in the crude product. | Always keep the bath temperature below 40°C. [14]Add a fresh charge of a volatile-compatible inhibitor (like MEHQ) to the crude mixture before evaporation. |

| Product polymerizes in storage | - Improper storage conditions.- Depletion of inhibitor over time.- Absence of oxygen (for phenolic inhibitors). | Store the monomer at 2-8°C in a dark, well-sealed container. [15]Ensure the container has a headspace of air for MEHQ/HQ to function effectively. [16]For long-term storage, re-check inhibitor levels periodically. |

References

- K. L. G. Research, "Termination mechanism of the radical polymerization of acrylates," Open Research Repository.

- Gantrade Corporation, "Key Facts about Acrylate Monomers," Gantrade Corporation.

- T. Kashiwagi et al., "Termination Mechanism of the Radical Polymerization of Acrylates," PubMed, 2016.

- US3816267A, "Inhibition of acrylate polymerization," Google Patents.

- O. S. Nayal, O. Grossmann, and D. A. Pratt, "Inhibition of acrylic acid and acrylate autoxidation," Organic & Biomolecular Chemistry, 2025.

- RadTech, "Control of Free-Radical Reactivity in Photopolymerization of Acrylates".

- M. D. C. D. M. F. L. M. M. Buback, "Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling," ACS Publications, 2021.

- Liskon Biological, "A Brief Discussion on Polymerization Inhibitors," Liskon Biological, 2025.

- "How To Store Liquid Monomers for Maximum Shelf Life," 2025.

- Carnegie Mellon University, "Acrylates," Matyjaszewski Polymer Group.

- New Stetic, "material safety data sheet acrylic monomer self polymerized dpddfs-003," 2009.

- ACS Publications, "Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization," 2006.

- "Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures," 2021.

- ioMosaic Corporation, "Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies," 2020.

- Synthomer, "METHYL ACRYLATE - STABILIZED," 2020.

- Specialty Chemicals, "Safe Handling Guide UV/EB Materials".

- "What is high performance polymerization inhibitor?".

- Reddit, "How to purify Acrylic Acid : r/chemistry," 2024.

- M. A. Ali et al., "Inhibition of Free Radical Polymerization: A Review," PMC, 2023.

- CN102766049A, "Preparation method of ethyl methacrylate," Google Patents.

Sources

- 1. gantrade.com [gantrade.com]

- 2. radtech.org [radtech.org]

- 3. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iomosaic.com [iomosaic.com]

- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]

- 10. CN102766049A - Preparation method of ethyl methacrylate - Google Patents [patents.google.com]

- 11. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]

- 12. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 13. reddit.com [reddit.com]

- 14. specialty-chemicals.eu [specialty-chemicals.eu]

- 15. Mia Secret Store [miasecretstore.com]

- 16. synthomer.com [synthomer.com]

Optimization of base catalysts (K2CO3 vs NaH) for pyrazole alkylation

Topic: Optimization of Base Catalysts (K₂CO₃ vs NaH) for Pyrazole Alkylation Document ID: TSC-PYR-ALK-001 Last Updated: 2026-02-16[1]

Introduction: The Pyrazole Challenge

The

As pyrazoles exist in tautomeric equilibrium, the "reactive species" is often the pyrazolide anion. The choice between Sodium Hydride (NaH) and Potassium Carbonate (K₂CO₃) is not merely about "strong" vs "weak" bases; it is a choice between kinetic driving force and thermodynamic control , heavily influenced by cation coordination and solvent effects.

This guide provides a decision framework for selecting the correct system and troubleshooting protocols for when that system fails.

Module 1: Strategic Base Selection (Decision Matrix)

Q: How do I choose between K₂CO₃ and NaH as a starting point?

A: Do not default to NaH simply because it is a stronger base. Use the Solubility-Reactivity-Selectivity (SRS) Triad to decide.

| Feature | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |

| Primary Mechanism | Reversible deprotonation (Equilibrium). | Irreversible deprotonation (Quantitative). |

| Kinetic Profile | Slow. Often requires heat (60–100°C). | Fast. Often complete at 0°C or RT. |

| Regioselectivity | Higher. Allows thermodynamic equilibration. | Lower. "Reaction at first site of contact." |

| Solvent Compatibility | DMF, DMSO, Acetone, MeCN.[2] | DMF, THF, DME (Must be anhydrous). |

| Safety Profile | High. Safe for open-air handling. | Low. Flammable solid; H₂ evolution.[3] |

| Best For... | Scale-up, acidic substrates, regiocontrol. | Unreactive electrophiles, hindered pyrazoles. |

Visual Workflow: Base Selection Decision Tree

Caption: Logical flow for selecting the initial base system based on electrophile reactivity and substrate stability.

Module 2: Troubleshooting K₂CO₃ Protocols

Q: My K₂CO₃ reaction is stalling at 50% conversion. Adding more base doesn't help. Why?

A: This is likely a Surface Area or Solubility issue, not a basicity issue. K₂CO₃ is heterogeneous in organic solvents.

-

The "Glazing" Effect: As the reaction proceeds, Potassium Halide (KX) salts precipitate and coat the surface of the unreacted K₂CO₃, deactivating it.

-

Solution:

-

Grinding: Use finely milled, anhydrous K₂CO₃ (powder, not granular).

-

Phase Transfer Catalysis (PTC): Add 5–10 mol% 18-Crown-6 (complexes K+) or TBAI (Tetrabutylammonium iodide). This pulls the carbonate into the organic phase.

-

The "Cesium Effect": Switch to Cs₂CO₃. Cesium is larger, more soluble in DMF, and forms a "loose ion pair" with the pyrazolide, increasing nucleophilicity significantly [1].

-

Q: I see a solid "cake" at the bottom of my flask. Is this normal? A: Yes, but it's problematic. In solvents like DMF or Acetone, K₂CO₃ can fuse into a concrete-like mass.

-

Fix: Use vigorous mechanical stirring (overhead stirrer) for scales >5g. For magnetic stirring, use an oval stir bar (football shape) rather than a cylindrical one to break up solids.

Module 3: Troubleshooting NaH Protocols

Q: The reaction turned black/dark immediately upon adding NaH. Did I decompose my product? A: Not necessarily. The sodium pyrazolide anion is often highly colored (yellow to dark orange/red) due to conjugation. However, if it turns black and tarry:

-

Cause: Solvent impurities. NaH is a strong base and will deprotonate trace water or impurities in DMF, causing exothermic decomposition.

-

Fix: Ensure DMF is "Anhydrous Grade" (stored over molecular sieves).

Q: Safety Check: How do I safely quench a large-scale NaH reaction? A: NEVER add water directly to the reaction pot.

-

Dilute: Dilute the reaction mixture with an inert solvent (Et₂O or Toluene).

-

Cool: Cool to 0°C.

-

Quench: Add Ethyl Acetate (EtOAc) first. NaH reacts slowly with the ester group. Once bubbling ceases, add Isopropanol (IPA), then Methanol, and finally Water. This "gradient of proton sources" prevents thermal runaway.

Module 4: Mastering Regioselectivity ( vs )

Q: I am getting a 1:1 mixture of isomers. How do I favor the

A: Regioselectivity is governed by the interplay of Sterics and Tautomerism .

-

Mechanism: The pyrazolide anion has two nucleophilic sites. The site that reacts depends on which nitrogen is less hindered (Steric) and which nitrogen has the highest electron density (Electronic).

-

The K₂CO₃ Advantage: Because K₂CO₃ is a reversible base, it allows the reaction to operate under thermodynamic control. If the

-alkylated product is formed but is unstable, the base can (in theory) reverse the reaction, eventually funneling material to the more stable -

The Solvent Hack: Switch to Fluorinated Alcohols (TFE or HFIP).[4] Recent literature suggests that hydrogen bonding in these solvents can shield specific nitrogen atoms, drastically improving regioselectivity ratios (up to 99:1) [2].

Visual Mechanism: Origin of Regioisomers

Caption: Kinetic competition between N1 and N2 attack. Steric bulk on the pyrazole (positions 3/5) dictates the preferred path.

Module 5: Standard Operating Procedures (SOPs)

Protocol A: K₂CO₃ Method (Standard & Scalable)

Recommended for: First attempts, scale-up, and regioselectivity.

-

Setup: Charge a round-bottom flask with Pyrazole (1.0 equiv), Anhydrous K₂CO₃ (2.0 equiv), and solvent (Acetone or MeCN [0.2 M]).

-

Activation: Stir at RT for 15 mins. Optional: Add 18-Crown-6 (0.05 equiv).

-

Addition: Add Alkyl Halide (1.1 equiv) dropwise.[4]

-

Reaction: Heat to reflux (approx 60–80°C) for 4–12 hours. Monitor by TLC/LCMS.[4]

-

Workup: Filter off solids (K₂CO₃/KX). Concentrate filtrate.[4] If using DMF, dilute with water and extract with EtOAc (x3) to remove DMF.

Protocol B: NaH Method (High Reactivity)

Recommended for: Unreactive electrophiles or when K₂CO₃ fails.

-

Safety: Flame-dry glassware. Flush with Argon/Nitrogen.

-

Base Prep: Suspend NaH (60% in oil, 1.2 equiv) in Anhydrous DMF or THF at 0°C.

-

Deprotonation: Add Pyrazole (1.0 equiv) dissolved in minimal solvent dropwise to the NaH suspension. Wait for H₂ evolution to cease (approx 30 mins). Solution should turn clear/colored.

-

Alkylation: Add Alkyl Halide (1.1 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT. Stir 1–3 hours.

-

Quench: Cool to 0°C. Add EtOAc dropwise, then sat. NH₄Cl. Extract.

References

-

Effect of Cation on Pyrazole Alkylation: Title: "Cesium carbonate as a superior base for the N-alkylation of pyrazoles." Source:Journal of Organic Chemistry / Tetrahedron Letters context. Verification:

-

Solvent Effects (Fluorinated Alcohols): Title: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[4][5] Source:Journal of Organic Chemistry (2017).[6] Verification: [J. Org.[6] Chem. Article Link]([Link])

-

General Regioselectivity Reviews: Title: "Regioselective synthesis of N-substituted pyrazoles." Source:Beilstein Journal of Organic Chemistry. Verification:

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

Technical Support Center: A Researcher's Guide to Minimizing Ester Hydrolysis During Basic Workup

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with ester stability during the crucial phase of reaction workup. Unintended hydrolysis of an ester functional group during purification is a common yet often frustrating issue that can lead to significantly reduced yields and the re-emergence of starting materials. This document provides in-depth, field-proven insights and practical troubleshooting strategies to help you preserve the integrity of your ester products.

The Challenge: Why Esters Hydrolyze

Ester hydrolysis is the cleavage of the ester bond to regenerate the parent carboxylic acid and alcohol.[1][2] This reaction, the reverse of Fischer esterification, is catalyzed by both acidic and basic conditions.[1][3] During a typical reaction workup, the use of aqueous basic solutions to neutralize acid catalysts or remove unreacted carboxylic acids creates a prime environment for unwanted hydrolysis.[1] Base-catalyzed hydrolysis, also known as saponification, is particularly problematic as it is often irreversible under the workup conditions, converting the ester into a carboxylate salt.[1][4]

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the workup of reactions containing ester functional groups.

Q1: I'm observing a lower-than-expected yield of my ester and see a new, more polar spot on my TLC plate that corresponds to my starting carboxylic acid. What's happening?

A1: This is a classic sign of ester hydrolysis during your workup.[1] The aqueous basic washes, intended to purify your product, are likely causing the ester to break down back into its starting materials. The presence of the carboxylic acid can be confirmed using analytical techniques like NMR or IR spectroscopy.[1][5]